N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea
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Overview
Description
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is a complex organic compound characterized by the presence of two nitro groups and pyrrolidinyl substituents on a phenyl ring, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea typically involves the reaction of 5-nitro-2-(pyrrolidin-1-yl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 5-nitro-2-(pyrrolidin-1-yl)aniline to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro groups may play a role in redox reactions, while the pyrrolidinyl groups may influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[5-nitro-2-(morpholin-1-yl)phenyl]urea
- N,N’-Bis[5-nitro-2-(piperidin-1-yl)phenyl]urea
- N,N’-Bis[5-nitro-2-(azepan-1-yl)phenyl]urea
Uniqueness
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is unique due to the presence of pyrrolidinyl groups, which confer distinct steric and electronic properties compared to other similar compounds. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
55259-34-2 |
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Molecular Formula |
C21H24N6O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,3-bis(5-nitro-2-pyrrolidin-1-ylphenyl)urea |
InChI |
InChI=1S/C21H24N6O5/c28-21(22-17-13-15(26(29)30)5-7-19(17)24-9-1-2-10-24)23-18-14-16(27(31)32)6-8-20(18)25-11-3-4-12-25/h5-8,13-14H,1-4,9-12H2,(H2,22,23,28) |
InChI Key |
JDEKYVYLXLKHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
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